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molecular formula C8H8FNO B181763 N-(2-Fluorophenyl)acetamide CAS No. 399-31-5

N-(2-Fluorophenyl)acetamide

Cat. No. B181763
M. Wt: 153.15 g/mol
InChI Key: AUZPZBPZWHEIDY-UHFFFAOYSA-N
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Patent
US04313755

Procedure details

25 ml of acetic anhydride was added to a mixture of 11.1 g of 2-fluoroaniline and 25 ml of glacial acetic acid. The mixture was heated at reflux for 5 minutes, then diluted with ice water. The resulting mixture was filtered, and the solid was dried to give N-(2-fluorophenyl)acetamide (3A), as a white solid, m.p.: 76°-77° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[F:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>C(O)(=O)C>[F:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
11.1 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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